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Compound of Interest

Compound Name: AS-605240

Cat. No.: B7824605

For Immediate Release

This technical guide provides an in-depth overview of AS-605240, a potent and selective
inhibitor of the phosphoinositide 3-kinase gamma (PI13Ky). Tailored for researchers, scientists,
and drug development professionals, this document outlines the chemical structure,
physicochemical and pharmacological properties, and key experimental protocols related to
this compound.

Chemical Identity and Physicochemical Properties

AS-605240, with the IUPAC name (E)-5-(quinoxalin-6-ylmethylene)thiazolidine-2,4-dione, is a
small molecule inhibitor belonging to the thiazolidinedione class.[1][2] Its core chemical and
physical characteristics are summarized below.
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Property Value Reference

CAS Number 648450-29-7 [1]I3]

Molecular Formula C12H7N30:2S [1][3]

Molecular Weight 257.27 g/mol [1]
(E)-5-(quinoxalin-6-

IUPAC Name ylmethylene)thiazolidine-2,4- [1]
dione
O=C(NC/1=0)SC1=C\C2=CC=

SMILES [1]
C3N=CC=NC3=C2
SQWZFLMPDUSYGV-

InChl Key [1]
UXBLZVDNSA-N

Appearance Solid powder (Pink to orange) [4]

Solubility Soluble in DMSO, not in water [1]
Powder: -20°C for long term

Storage (years). In solvent: -80°C (up [1114]

to 2 years)

Pharmacological Properties and Mechanism of

Action

AS-605240 is a potent, orally active, and ATP-competitive inhibitor of PI3Ky.[3][5][6] It exhibits
significant selectivity for the y isoform over other Class | PI3K isoforms.[7] The primary

mechanism of action involves the inhibition of the phosphorylation of phosphatidylinositol-4,5-

bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PI1Ps), a critical step in the

PI3K signaling pathway.[6]

In Vitro Potency and Selectivity

The inhibitory activity of AS-605240 against various PI3K isoforms has been determined in cell-

free assays.

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.medkoo.com/products/5253
https://www.adooq.com/as-605240.html
https://www.medkoo.com/products/5253
https://www.adooq.com/as-605240.html
https://www.medkoo.com/products/5253
https://www.medkoo.com/products/5253
https://www.medkoo.com/products/5253
https://www.medkoo.com/products/5253
https://www.medchemexpress.com/AS-605240.html
https://www.medkoo.com/products/5253
https://www.medkoo.com/products/5253
https://www.medchemexpress.com/AS-605240.html
https://www.benchchem.com/product/b7824605?utm_src=pdf-body
https://www.adooq.com/as-605240.html
https://www.caymanchem.com/product/10007707/as-605240
https://www.benchchem.com/pdf/AS_605240_A_Technical_Guide_to_a_Selective_PI3K_Inhibitor.pdf
https://www.selleckchem.com/products/AS-605240.html
https://www.benchchem.com/pdf/AS_605240_A_Technical_Guide_to_a_Selective_PI3K_Inhibitor.pdf
https://www.benchchem.com/product/b7824605?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7824605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Target ICso0 Reference
PI3Ky 8 nM 13151171
PI3Ka 60 NM 13151171
PI3KB 270 nM [3][5][7]
PI3K 300 nM [31[5][7]

AS-605240 demonstrates over 30-fold selectivity for PI3Ky compared to PI3Kd and PI3K[3, and
7.5-fold selectivity over PI13Ka.[7]

Signaling Pathway

AS-605240 primarily targets the PI3Ky signaling cascade, which plays a crucial role in
inflammatory and immune responses.
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Caption: PI3Ky signaling pathway and the inhibitory action of AS-605240.

Experimental Protocols
In Vitro PI3Ky Kinase Assay
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This protocol outlines a method to determine the inhibitory activity of AS-605240 on PI3Ky.

Preparation

Grepare kinase buﬂer Prepare AS-605240 dilutions in DMSO Prepare human recombinant PISKD Grepare lipid vesicles (Ptdlns/PtdSerD

Incubate PI3Ky with AS-605240 or DMSO)

|

(Add lipid vesicles and y-[33P]ATP to initiate reaction

A

Encubate at room temperature)

Detection

Y

(Stop reaction by adding Neomycin-coated SPA beads)

Y

(Measure radioactivity using a scintillation counte)

Click to download full resolution via product page

Caption: Workflow for an in vitro PI3Ky kinase inhibition assay.

Methodology:

» Reagents: Human recombinant PI3Ky, ATP (with y-[33P]ATP), lipid vesicles
(phosphatidylinositol and phosphatidylserine), kinase buffer, AS-605240, DMSO, and
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Neomycin-coated Scintillation Proximity Assay (SPA) beads.[7]

e Procedure:

o In areaction plate, incubate human PI3Ky with varying concentrations of AS-605240 (or
DMSO as a control) in the kinase buffer for a defined pre-incubation period.[7]

o Initiate the kinase reaction by adding the lipid vesicles and ATP (spiked with y-[33P]ATP).[7]

o Allow the reaction to proceed at room temperature for a specified duration (e.g., 2 hours).

[7]

o Terminate the reaction by adding a suspension of Neomycin-coated SPA beads.[7] These
beads bind to the phosphorylated lipid product.

o Measure the amount of radiolabeled product by scintillation counting.

o Data Analysis: Calculate the percent inhibition for each concentration of AS-605240 and
determine the ICso value by fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory Activity Assessment

This protocol describes a general method to evaluate the in vivo efficacy of AS-605240 in a
mouse model of inflammation.

Methodology:

e Animal Model: Utilize a relevant mouse model of inflammation, such as collagen-induced
arthritis or RANTES-induced peritonitis.[5][7]

e Drug Administration: Administer AS-605240 orally (p.0.) or intraperitoneally (i.p.) at various
doses (e.g., 5-50 mg/kg) to the experimental groups.[4][7] A vehicle control group should be
included.

e Assessment of Inflammation:

o For arthritis models, monitor clinical signs such as paw swelling and joint inflammation.[4]
At the end of the study, perform histological analysis of the joints to assess tissue damage.
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o For peritonitis models, quantify the recruitment of inflammatory cells (e.g., neutrophils) to
the peritoneal cavity after an inflammatory stimulus.[5]

o Data Analysis: Compare the inflammatory parameters between the AS-605240-treated
groups and the vehicle control group to determine the in vivo efficacy and dose-response
relationship. The EDso value, the dose at which 50% of the maximal effect is observed, can
be calculated.[5]

Therapeutic Potential

AS-605240 has shown promise in various preclinical models of inflammatory and autoimmune
diseases, including rheumatoid arthritis, systemic lupus erythematosus, and pulmonary fibrosis.
[1][8] Its ability to selectively target PI3Ky suggests a potential therapeutic advantage by
minimizing off-target effects associated with pan-PI3K inhibitors.[9][10] Further research is
warranted to fully elucidate its therapeutic potential in human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [AS-605240: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7824605#as-605240-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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